molecular formula C6H8N4O B3021463 2-Hydrazinoisonicotinamide CAS No. 1250010-23-1

2-Hydrazinoisonicotinamide

Cat. No. B3021463
CAS RN: 1250010-23-1
M. Wt: 152.15
InChI Key: WCDJEOVBMJELNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinoisonicotinamide is a chemical compound with the molecular formula C6H8N4O. It is a derivative of isonicotinamide, which is the amide form of isonicotinic acid . Isonicotinamide is an isomer of nicotinamide, with the carboxamide group in the 3-position .

Scientific Research Applications

Synthesis of Isonicotinamide Derivatives

2-Hydrazinoisonicotinamide can be used in the synthesis of isonicotinamide derivatives . These derivatives are prepared by quaternization reactions of isonicotinamide with methyl iodide and nine differently substituted 2-bromoacetophenones . This process is significantly faster and yields higher results when carried out under rapid microwave irradiation .

Antifungal Activity

Isonicotinamide derivatives, synthesized using 2-Hydrazinoisonicotinamide, have shown antifungal activity . They have been tested against various fungi such as Fusarium oxysporum, Fusarium culmorum, Macrophomina phaseolina, and Sclerotinia sclerotiorum . The compounds have shown moderate to weak activity against M. phaseolina and F. culmorum, but a very high inhibitory rate was observed against S. sclerotiorum .

Pharmaceutical Testing

2-Hydrazinoisonicotinamide is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Biological Properties

Carboxamide derivatives, which can be synthesized using 2-Hydrazinoisonicotinamide, have attracted much attention due to their different biological properties . These properties include antimicrobial, antifungal, anti-inflammatory, analgesic, antitumoral, antihypertensive, anticonvulsant, and antiviral activities .

Disruption of Mitochondrial Tricarboxylic Acid Cycle

It has been proven that pyridine carboxamide group, which can be synthesized using 2-Hydrazinoisonicotinamide, display fungicidal activity by disrupting the mitochondrial tricarboxylic acid cycle (TCA) through inhibition of the succinate dehydrogenase (SDH) enzyme .

Use in Fungicides

Pyridine carboxamide, synthesized using 2-Hydrazinoisonicotinamide, is used in fungicides . These fungicides selectively destroy fungal phytopathogens .

properties

IUPAC Name

2-hydrazinylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-6(11)4-1-2-9-5(3-4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDJEOVBMJELNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697232
Record name 2-Hydrazinylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylpyridine-4-carboxamide

CAS RN

109274-63-7
Record name 2-Hydrazinylpyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydrazinoisonicotinamide
Reactant of Route 2
Reactant of Route 2
2-Hydrazinoisonicotinamide
Reactant of Route 3
Reactant of Route 3
2-Hydrazinoisonicotinamide
Reactant of Route 4
Reactant of Route 4
2-Hydrazinoisonicotinamide
Reactant of Route 5
2-Hydrazinoisonicotinamide
Reactant of Route 6
2-Hydrazinoisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.